2,4-Dichloro-7-(trifluoromethoxy)quinazoline
CAS No.: 1160994-83-1
Cat. No.: VC3274126
Molecular Formula: C9H3Cl2F3N2O
Molecular Weight: 283.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160994-83-1 |
|---|---|
| Molecular Formula | C9H3Cl2F3N2O |
| Molecular Weight | 283.03 g/mol |
| IUPAC Name | 2,4-dichloro-7-(trifluoromethoxy)quinazoline |
| Standard InChI | InChI=1S/C9H3Cl2F3N2O/c10-7-5-2-1-4(17-9(12,13)14)3-6(5)15-8(11)16-7/h1-3H |
| Standard InChI Key | JKYSFPLAGCMMOI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)N=C(N=C2Cl)Cl |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)N=C(N=C2Cl)Cl |
Introduction
Structural Characteristics and Chemical Reactivity
Core Quinazoline Structure
The fundamental structure of 2,4-Dichloro-7-(trifluoromethoxy)quinazoline consists of a quinazoline core, which is a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring. This heterocyclic framework serves as the skeleton upon which the chlorine and trifluoromethoxy substituents are positioned .
The quinazoline core contributes significantly to the compound's potential biological activities, as this scaffold is known to interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the pyrimidine ring often participate in hydrogen bonding interactions with biological targets, which can be crucial for biological activity.
Key Substitution Patterns
The compound features three key substituents that define its chemical identity and reactivity:
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Two chlorine atoms at positions 2 and 4 of the quinazoline ring, which enhance the compound's electrophilicity and provide sites for potential nucleophilic substitution reactions.
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A trifluoromethoxy group (OCF3) at position 7, which introduces fluorine atoms that can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
The presence of these halogen substituents significantly influences the compound's physicochemical properties, including its solubility, lipophilicity, and chemical reactivity. The chlorine atoms, being good leaving groups, make the compound susceptible to nucleophilic aromatic substitution reactions, which is important for both synthetic manipulations and potential metabolic transformations.
Comparison with Related Compounds
Comparison with 2,4-dichloro-7-(trifluoromethyl)quinazoline
A structurally related compound, 2,4-dichloro-7-(trifluoromethyl)quinazoline, differs from our target compound in having a trifluoromethyl (CF3) group directly attached to the quinazoline ring at position 7, rather than a trifluoromethoxy (OCF3) group .
The key differences between these compounds are summarized in the following comparative table:
| Property | 2,4-Dichloro-7-(trifluoromethoxy)quinazoline | 2,4-dichloro-7-(trifluoromethyl)quinazoline |
|---|---|---|
| CAS Number | 1160994-83-1 | 396-02-1 |
| Molecular Formula | C9H3Cl2F3N2O | C9H3Cl2F3N2 |
| Molecular Weight | 283.03 g/mol | 267.035 g/mol |
| Unique Feature | Contains trifluoromethoxy (OCF3) group | Contains trifluoromethyl (CF3) group |
| Density | Not reported in search results | 1.6±0.1 g/cm3 |
| Boiling Point | Not reported in search results | 222.3±40.0 °C at 760 mmHg |
This structural difference, though subtle, can significantly impact the compound's physicochemical properties and potential biological activities. The trifluoromethoxy group typically confers different electronic and steric properties compared to a trifluoromethyl group, potentially resulting in altered binding interactions with biological targets .
Other Halogenated Quinazoline Derivatives
Halogenated quinazoline derivatives constitute an important class of compounds in medicinal chemistry. For instance, 4,7-Dichloro-2-(4-fluorophenyl)quinazoline represents another type of halogenated quinazoline with different substitution patterns. These variations in substitution patterns can lead to diverse biological activities and pharmaceutical applications.
The development of highly functionalized quinazolines has been a focus of pharmaceutical research, as evidenced by recent work on KRAS G12C inhibitors and other therapeutic agents . These efforts highlight the importance of quinazoline derivatives as a versatile scaffold for drug discovery and development.
Research Status and Future Directions
Current Research Focus
The current research on 2,4-Dichloro-7-(trifluoromethoxy)quinazoline appears to be primarily focused on its potential as an intermediate in the synthesis of more complex bioactive compounds. The compound's availability from chemical suppliers for research purposes suggests ongoing interest in exploring its properties and applications .
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